OABK hydrochloride

Description

Properties

IUPAC Name |

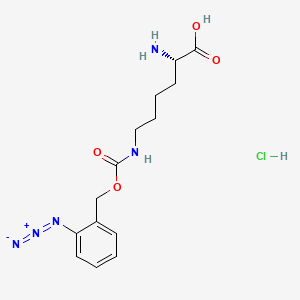

(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4.ClH/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16;/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXGXTOOHZYZDP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Development of OABK Hydrochloride: A Molecular Switch for Conditional Control of Protein Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

OABK hydrochloride (Nε-(o-azidobenzyloxycarbonyl)-L-lysine hydrochloride) is a synthetic amino acid analog that serves as a powerful chemical tool for the conditional control of protein activity in living systems. This technology is predicated on the site-specific incorporation of OABK into a target protein, rendering it inactive. The latent protein function can be rapidly and specifically restored through a bioorthogonal chemical reaction—the Staudinger reduction of the ortho-azido group—triggered by the administration of a phosphine-based small molecule. This guide provides an in-depth overview of the discovery, synthesis, and mechanism of this compound, detailed experimental protocols for its application, and a summary of its use in controlling various cellular processes.

Introduction: The Concept of a Chemical "On-Switch"

The ability to control protein function with spatial and temporal precision is a significant challenge in cell biology and therapeutic development. Traditional genetic methods often lack the acute temporal resolution required to dissect dynamic cellular processes. The development of this compound represents a key advancement in chemical genetics, providing a robust, chemically-inducible "on-switch" for protein function.

The system operates on a two-part principle:

-

Genetic Encoding of a "Caged" Amino Acid: The unnatural amino acid OABK is genetically encoded into a protein of interest in response to a nonsense codon (e.g., the amber stop codon, TAG). The bulky o-azidobenzyloxycarbonyl group on the lysine side-chain acts as a "cage," sterically or electronically hindering the protein's active site or preventing proper folding, thus inactivating it.

-

Bioorthogonal Activation: The protein is reactivated by a phosphine reagent that selectively reduces the azide group. This initiates a self-immolative cleavage of the carbamate, releasing the protecting group and converting OABK back to the natural amino acid lysine, thereby restoring the wild-type protein structure and function.

Synthesis of this compound

This compound is synthesized in a three-step process starting from 2-azidobenzyl alcohol.

Synthesis Pathway

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Succinimidyl (2-azidobenzyl) Carbonate

-

Dissolve 2-azidobenzyl alcohol (1.0 eq) and N,N'-disuccinimidyl carbonate (DSC, 1.1 eq) in anhydrous acetonitrile.

-

Add triethylamine (1.2 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a white solid.

Step 2: Synthesis of Nα-Boc-Nε-(o-azidobenzyloxycarbonyl)-L-lysine

-

Dissolve Nα-Boc-L-lysine (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C and add a solution of succinimidyl (2-azidobenzyl) carbonate (1.0 eq) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 16-24 hours.

-

Acidify the reaction mixture to pH 5-6 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the protected amino acid.

Step 3: Synthesis of this compound

-

Dissolve the product from Step 2 in a minimal amount of dichloromethane.

-

Add a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | L-Lysine, N6-[[(2-azidophenyl)methoxy]carbonyl]-, hydrochloride (1:1) |

| CAS Number | 1984862-48-7 |

| Molecular Formula | C₁₄H₂₀ClN₅O₄ |

| Molecular Weight | 357.79 g/mol |

| Appearance | White to off-white solid |

| Purity (LCMS) | Typically >95% |

| Storage | 4°C, sealed, away from moisture |

Mechanism of Action: Genetic Encoding and Activation

The successful application of this compound relies on the machinery of genetic code expansion and a subsequent bioorthogonal chemical reaction.

Genetic Incorporation Workflow

The site-specific incorporation of OABK is achieved by repurposing a nonsense codon (typically the amber stop codon, TAG) within the gene of interest. This requires the co-expression of a mutually orthogonal aminoacyl-tRNA synthetase/tRNA pair. For OABK, an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPylCUA) are used. The engineered PylRS specifically recognizes and charges OABK onto the tRNAPylCUA, which then delivers it to the ribosome for incorporation at the TAG codon.

Caption: Genetic incorporation of OABK.

Activation via Staudinger Reduction

The activation step involves the Staudinger reduction of the azide group on the incorporated OABK. This reaction is highly specific and does not interfere with native cellular components.

-

Reaction Initiation: A phosphine reagent (e.g., a triphenylphosphine derivative) is introduced to the cells.

-

Iminophosphorane Formation: The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate, which then loses N₂ gas to form an iminophosphorane (aza-ylide).

-

Self-Immolative Cleavage: The resulting amine attacks the carbonyl group of the carbamate linker. This is followed by a 1,4-elimination reaction that releases 2-aminobenzyl alcohol, carbon dioxide, and, most importantly, the native lysine side chain.

-

Protein Activation: The conversion of OABK to lysine restores the wild-type protein, which refolds into its active conformation.

Caption: Activation of OABK-containing protein.

Experimental Protocols: Application in Mammalian Cells

This section provides a generalized protocol for the incorporation of OABK into a target protein in HEK293T cells and its subsequent activation.

Materials

-

Plasmids:

-

pCMV-based plasmid encoding the engineered PylRS (e.g., with Y306A/Y384F mutations).

-

Expression plasmid for the target protein with a TAG codon at the desired lysine position.

-

Plasmid encoding tRNAPyl.

-

-

Reagents:

-

HEK293T cells.

-

DMEM with 10% FBS.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound stock solution (e.g., 50 mM in water, sterile filtered).

-

Phosphine trigger stock solution (e.g., triphenylphosphine or a water-soluble derivative, 10 mM in DMSO).

-

Protocol: OABK Incorporation and Protein Activation

-

Cell Seeding: Seed HEK293T cells in a suitable format (e.g., 24-well plate) to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the PylRS plasmid, the target protein plasmid, and the tRNA plasmid according to the manufacturer's protocol for your transfection reagent.

-

OABK Incubation: 6 hours post-transfection, replace the medium with fresh DMEM/10% FBS containing this compound at a final concentration of 0.25-0.5 mM.

-

Protein Expression: Incubate the cells for 48 hours to allow for expression of the OABK-containing protein.

-

Washing (Optional but Recommended): To remove unincorporated OABK, wash the cells three times with phenol-red-free DMEM.

-

Activation: Add the phosphine trigger to the cell culture medium to a final concentration of 25-100 µM.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Assay: Analyze the activation of your target protein using an appropriate functional assay (e.g., luciferase assay, fluorescence microscopy, Western blot for downstream signaling, etc.).

Applications and Quantitative Data

The OABK system has been successfully applied to control a variety of proteins, demonstrating its versatility.

Table 2: Summary of Quantitative Protein Activation Data

| Target Protein | Inactivation Site | Assay | Fold Activation (Activated/Inactive) | Phosphine Trigger Conc. | Reference |

| Firefly Luciferase | K206 | Bioluminescence Assay | ~150-fold | 100 µM | [1] |

| EGFP | K85 | Fluorescence Microscopy | >20-fold | 100 µM | [1] |

| Cre Recombinase | K36 | LoxP Reporter Assay | ~10-fold | 50 µM | [1] |

| Cas9 | K848 | Surveyor Nuclease Assay | Dose-dependent | 25 µM | [1] |

Case Study: Control of Cre Recombinase

The activity of Cre recombinase was controlled by incorporating OABK at Lysine 36, a key residue for DNA binding. Inactive Cre-OABK was expressed in HEK293T cells containing a LoxP-STOP-LoxP-luciferase reporter cassette. Upon addition of a phosphine trigger, Cre recombinase was activated, leading to the excision of the STOP cassette and subsequent expression of luciferase.

References

OABK Hydrochloride in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OABK hydrochloride (ortho-azidobenzyloxycarbonyl lysine hydrochloride) is a synthetic amino acid derivative crucial for advanced biological research, particularly in the field of chemical genetics and proteomics. It functions as a molecular switch, allowing for the conditional activation of proteins. The ability to control protein function spatially and temporally opens up new avenues for studying cellular processes and for the development of novel therapeutic strategies. A thorough understanding of its physicochemical properties, especially its solubility in aqueous buffers, is paramount for its effective application in experimental settings. This technical guide provides an in-depth overview of the aqueous solubility of this compound, detailed experimental protocols for its solubility determination, and a summary of its mechanism of action.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₂₀ClN₅O₄ |

| Molecular Weight | 357.79 g/mol |

| Appearance | White to off-white solid |

| Primary Solvent | Dimethyl sulfoxide (DMSO) |

Aqueous Solubility of this compound

The aqueous solubility of this compound, like many hydrochloride salts of compounds containing a basic amine, is significantly influenced by the pH of the medium. In acidic conditions, the amine groups are protonated, leading to higher solubility in aqueous solutions. As the pH increases towards neutral and alkaline conditions, the compound tends to convert to its less soluble free base form.

Table 1: Illustrative Aqueous Solubility of this compound at 25°C

| Buffer System | pH | Ionic Strength (mM) | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |

| Hydrochloric Acid | 1.2 | 100 | > 10 | > 27.9 |

| Acetate Buffer | 4.5 | 100 | 5 - 10 | 14.0 - 27.9 |

| Phosphate Buffer | 6.8 | 150 | 1 - 5 | 2.8 - 14.0 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 150 | < 1 | < 2.8 |

| Bicarbonate Buffer | 8.2 | 100 | < 0.5 | < 1.4 |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in various aqueous buffers.

3.1. Materials

-

This compound

-

Volumetric flasks

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and UV detector

-

Syringe filters (0.22 µm)

-

Buffer reagents (e.g., potassium phosphate monobasic, sodium phosphate dibasic, sodium acetate, acetic acid, sodium chloride, hydrochloric acid)

-

High-purity water

3.2. Buffer Preparation

Prepare a series of aqueous buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, 7.4, 8.2). Ensure the ionic strength of the buffers is consistent where possible. For example:

-

pH 1.2: 0.1 N HCl

-

pH 4.5: Acetate buffer

-

pH 6.8 and 7.4: Phosphate buffer

3.3. Experimental Procedure

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific aqueous buffer. The excess solid should be clearly visible.

-

Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilute the filtered sample with an appropriate solvent (e.g., the corresponding buffer) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each buffer condition.

3.4. Data Analysis

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the undiluted supernatant, which represents the equilibrium solubility at that specific pH.

Mechanism of Action: A Molecular Switch for Protein Activation

This compound serves as a "caged" form of the amino acid lysine. Its mechanism of action relies on the principles of bioorthogonal chemistry, specifically the site-specific incorporation of unnatural amino acids into proteins and their subsequent activation via a chemical trigger.

The workflow for using OABK to control protein activity is as follows:

The core of this mechanism is the Staudinger reduction of the ortho-azido group on the benzyloxycarbonyl protecting group. This reaction is highly specific and can be triggered by the addition of a phosphine-based reducing agent.

Conclusion

This compound is a powerful tool for the conditional control of protein function. While its solubility is limited in neutral and basic aqueous solutions, it is readily soluble under acidic conditions. The provided illustrative data and experimental protocol offer a starting point for researchers to optimize their experimental conditions. The unique mechanism of action, relying on site-specific incorporation and subsequent chemical activation, provides an elegant method for studying dynamic cellular processes. A thorough characterization of its solubility in the specific buffer systems used for individual experiments is highly recommended for achieving reliable and reproducible results.

An In-Depth Technical Guide on the Stability and Storage of OABK Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

OABK (ortho-azidobenzyloxycarbonyl lysine) hydrochloride is a non-canonical amino acid and a valuable tool in chemical biology and drug development. It functions as a small-molecule switch, enabling the conditional control of protein activity. Its site-specific incorporation into proteins allows for the regulation of biological processes through the subsequent removal of the OABK protecting group.[1] Given its application in sensitive biological systems, understanding the stability and optimal storage conditions of OABK hydrochloride is paramount to ensure experimental reproducibility and the integrity of research data.

This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical Properties of this compound

-

Chemical Name: N6-[[(2-azidophenyl)methoxy]carbonyl]-L-lysine hydrochloride

-

Molecular Formula: C₁₄H₂₀ClN₅O₄

-

Molecular Weight: 357.79 g/mol

-

CAS Number: 1984862-48-7

-

Appearance: White to off-white solid

-

Solubility: Soluble in DMSO.[2]

Recommended Storage Conditions

To maintain the integrity and stability of this compound, it is crucial to adhere to the recommended storage conditions. The following table summarizes the storage guidelines for both the solid compound and solutions.

| Form | Storage Temperature | Duration | Additional Notes |

| Solid Powder | -20°C | 12 months | Store sealed and away from moisture. |

| Solid Powder | 4°C | 6 months | For shorter-term storage. |

| In Solvent | -80°C | 6 months | Store sealed and away from moisture.[1] |

| In Solvent | -20°C | 1 month | For more frequent use.[1] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The carbamate linkage on the lysine side chain is susceptible to hydrolysis under acidic or basic conditions. This would lead to the cleavage of the ortho-azidobenzyloxycarbonyl protecting group, yielding free lysine.

-

Reduction of the Azide Group: The azide group is a high-energy functional group that can be sensitive to reduction. Common laboratory reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), often used in protein research, can reduce the azide to an amine. This would alter the chemical reactivity of the molecule, rendering it incompatible with "click chemistry" reactions.

-

Photodegradation: Aromatic azides can be light-sensitive and may decompose upon exposure to UV or even ambient light over extended periods. This can lead to the formation of highly reactive nitrene intermediates, which can then undergo various reactions.

-

Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above and may also lead to other decomposition pathways.

Experimental Protocols for Stability Assessment

To ensure the reliability of experiments using this compound, it is recommended to perform stability studies, especially if the compound is to be used in long-term experiments or under non-standard conditions. The following are detailed methodologies for key experiments.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for a forced degradation study of this compound.

Methodologies:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize a sample with an appropriate amount of 0.1 M sodium hydroxide before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize a sample with an appropriate amount of 0.1 M hydrochloric acid before analysis.

-

Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the solid this compound powder in a temperature-controlled oven at 80°C for 48 hours. After the incubation period, allow the sample to cool to room temperature and prepare a solution for analysis.

-

Photodegradation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a buffer). Expose the solution in a quartz cuvette to UV light at 254 nm for 24 hours. Prepare a control sample protected from light and stored under the same temperature conditions.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water |

| B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | |

| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 254 nm and 280 nm |

| Injection Vol. | 10 µL |

Method Validation:

The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Mechanism of Action as a Protein Activity Switch

This compound is not a therapeutic agent that acts on a signaling pathway in the traditional sense. Instead, it is a tool for protein engineering. The ortho-azidobenzyloxycarbonyl group acts as a protecting group for the epsilon-amino group of lysine. This modified lysine can be incorporated into a protein at a specific site. The protein is often inactive or has altered function with this bulky protecting group. The azide group allows for "click chemistry" reactions, while the entire protecting group can be cleaved under specific conditions (e.g., photochemically or chemically) to restore the natural lysine residue, thereby activating the protein.

Diagram of this compound's Mechanism of Action

Caption: Mechanism of this compound as a controllable protein switch.

Conclusion

This compound is a powerful tool for researchers, but its stability is a critical factor for the success of experiments. Adherence to the recommended storage conditions of -20°C for the solid and -80°C for solutions is essential. For applications requiring long-term stability or exposure to potentially degrading conditions, conducting stability studies using the protocols outlined in this guide is strongly recommended. A validated stability-indicating HPLC method is crucial for accurately assessing the purity and degradation of this compound. By understanding and controlling for the stability of this reagent, researchers can ensure the reliability and reproducibility of their findings.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Installation of O-Aryl-N-Acetyl-Galactosamine (OABK) into a Target Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool for elucidating biological function, developing novel therapeutics, and creating advanced biomaterials. The introduction of non-canonical amino acids or post-translational modifications at precise locations within a protein allows for the fine-tuning of its properties and the introduction of novel functionalities. This document provides detailed application notes and experimental protocols for the site-specific installation of a synthetic glyco-amino acid, O-Aryl-N-acetyl-galactosamine (OABK), into a target protein. The aryl group on the sugar moiety offers a unique chemical handle for various applications, including advanced imaging, targeted drug delivery, and the study of carbohydrate-aromatic interactions in biological recognition events.[1][2]

Two robust and widely applicable methods for the site-specific installation of OABK are presented: Sortase-Mediated Ligation (SML) and Intein-Mediated Protein Ligation (IPL) . These chemoenzymatic and protein engineering techniques provide a versatile platform for the precise incorporation of the OABK moiety at either the N- or C-terminus of a target protein.

Application Notes

The incorporation of an O-Aryl-N-acetyl-galactosamine moiety into a protein opens up a range of advanced applications in research and drug development:

-

Probing Carbohydrate-Aromatic Interactions: The aryl group can be designed to participate in or probe carbohydrate-π interactions, which are crucial for the binding specificity of proteins to their carbohydrate ligands.[1][2][3] The energetic contribution of these interactions can range from -0.5 to -0.8 kcal/mol and are significant in biological recognition. By site-specifically installing OABK, researchers can investigate the role of these interactions in protein folding, stability, and molecular recognition.

-

Advanced Molecular Imaging: The aryl group can be functionalized with a variety of probes for advanced imaging modalities. For instance, incorporation of a fluorine-18 labeled aryl group would enable positron emission tomography (PET) imaging to track the protein's localization and fate in vivo. Other fluorescent aryl moieties can be used for in vitro and in-cell imaging applications.

-

Targeted Drug Delivery: N-acetylgalactosamine (GalNAc) is a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. Conjugating a therapeutic protein with OABK could facilitate targeted delivery to the liver, enhancing therapeutic efficacy and reducing off-target effects. The aryl group can further be used as an attachment point for a cytotoxic drug, creating a site-specific antibody-drug conjugate (ADC).

-

Modulating Protein Properties: Glycosylation is known to affect protein stability, solubility, and resistance to proteolysis. The introduction of the bulky and hydrophobic aryl group via OABK can be used to systematically study and modulate these properties.

Quantitative Data on Ligation Efficiency

The efficiency of site-specific protein ligation can be influenced by several factors, including the nature of the substrate, enzyme activity, and reaction conditions. While specific data for OABK is not yet available, the following table summarizes reported ligation efficiencies for bulky or unnatural substrates using Sortase A and Intein-mediated systems, providing an estimated range for the proposed protocols.

| Ligation Method | Substrate Type | Reported Ligation Efficiency (%) | Reference(s) |

| Sortase-Mediated Ligation (SML) | Peptide with bulky fluorescent probe | 74 - 95% | |

| Protein-protein ligation | ~90% (within 24h) | ||

| PEGylation of protein | High conversion | ||

| Ligation with cyclooctyne moiety | High conversion | ||

| Intein-Mediated Protein Ligation (IPL) | Protein to fluorescent peptide | 75 - 90% | |

| Protein to biotinylated peptide | High efficiency | ||

| Cyclization of cysteine-rich protein | Moderate yields | ||

| Ligation with unnatural amino acids | High efficiency |

Experimental Workflow Overview

The general workflow for the site-specific installation of OABK into a target protein using either Sortase-Mediated Ligation or Intein-Mediated Protein Ligation is depicted below. The process begins with the separate preparation of the target protein and the OABK-peptide/cysteine conjugate, followed by the enzymatic or chemical ligation reaction and subsequent purification of the final OABK-modified protein.

Experimental Protocols

Protocol 1: Site-Specific Installation of OABK via Sortase-Mediated Ligation (SML)

This protocol describes the C-terminal modification of a target protein with an OABK-pentaglycine peptide using Sortase A.

A. Synthesis of OABK-Penta-Glycine Peptide

-

Chemical Glycosylation: Synthesize the O-Aryl-N-acetyl-galactosamine (OABK) glycoside from a suitable N-acetyl-galactosamine donor and an aryl alcohol using a Lewis acid catalyst. This can be adapted from established methods for aryl-glycoside synthesis.

-

Peptide Synthesis: Synthesize a pentaglycine peptide (Gly-Gly-Gly-Gly-Gly) with an N-terminal aminooxy or other suitable linker for conjugation to the OABK moiety.

-

Conjugation: Ligate the OABK moiety to the N-terminus of the pentaglycine peptide through a stable linker. Purify the OABK-(Gly)5 peptide by HPLC.

B. Expression and Purification of Target Protein with LPXTG Motif

-

Cloning: Genetically engineer the target protein to include a C-terminal Sortase A recognition motif (e.g., LPETG), followed by a purification tag (e.g., His6-tag).

-

Expression: Express the fusion protein in a suitable host, such as E. coli.

-

Purification: Purify the protein using affinity chromatography (e.g., Ni-NTA for His6-tagged proteins).

C. Sortase-Mediated Ligation Reaction

-

Reaction Setup: In a microcentrifuge tube, combine the following components in Sortase buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5):

-

Purified target protein-LPETG (final concentration: 50 µM)

-

OABK-(Gly)5 peptide (final concentration: 250 µM, 5-fold molar excess)

-

Purified Sortase A (e.g., pentamutant for higher activity; final concentration: 10 µM)

-

-

Incubation: Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) for 2-4 hours. Monitor the reaction progress by SDS-PAGE. The ligated product will show a shift in molecular weight.

-

Quenching (Optional): Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Ca2+.

-

Purification of OABK-Modified Protein: Purify the ligated protein from the unreacted starting materials and Sortase A. This can be achieved by a second round of affinity chromatography (if the tag was on the protein) or by size-exclusion chromatography.

-

Characterization: Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry.

Protocol 2: Site-Specific Installation of OABK via Intein-Mediated Protein Ligation (IPL)

This protocol describes the C-terminal modification of a target protein with an OABK-cysteine conjugate via expressed protein ligation (EPL).

A. Synthesis of OABK-Cysteine Conjugate

-

Chemical Glycosylation: Synthesize the OABK glycoside as described in Protocol 1A.

-

Conjugation to Cysteine: Chemically conjugate the OABK moiety to the side chain of a protected cysteine amino acid or to the N-terminus of cysteine. Purify the OABK-Cys conjugate.

B. Generation of Target Protein C-terminal Thioester

-

Cloning: Clone the gene of the target protein into an intein expression vector (e.g., pTXB1) to create a fusion protein with a C-terminal intein domain and a chitin-binding domain.

-

Expression: Express the fusion protein in E. coli.

-

Purification and Thioester Formation:

-

Lyse the cells and load the soluble fraction onto a chitin resin column.

-

Wash the column extensively to remove unbound proteins.

-

Induce on-column cleavage of the intein by flushing the column with a buffer containing a thiol reagent, such as 2-mercaptoethanesulfonic acid (MESNA). This will release the target protein with a C-terminal thioester.

-

Elute and collect the protein-thioester.

-

C. Intein-Mediated Protein Ligation (Native Chemical Ligation)

-

Reaction Setup: In a reaction vessel, combine the eluted protein-thioester with the OABK-Cys conjugate in a ligation buffer (e.g., 100 mM phosphate buffer, pH 7.2, containing a reducing agent like TCEP). A molar excess of the OABK-Cys conjugate is typically used.

-

Incubation: Incubate the reaction at room temperature or 37°C for 16-24 hours. The N-terminal cysteine of the OABK-Cys conjugate will attack the C-terminal thioester of the target protein, forming a native peptide bond.

-

Purification: Purify the final OABK-modified protein using chromatography methods such as size-exclusion or ion-exchange chromatography to separate it from unreacted components and byproducts.

-

Characterization: Verify the successful ligation and purity of the product by SDS-PAGE and mass spectrometry.

Application Example: Studying Carbohydrate-π Interactions in a Signaling Pathway

The site-specific installation of OABK can be used to investigate the role of carbohydrate-π interactions in mediating protein-protein interactions within a signaling pathway. For example, many signaling proteins are regulated by O-GlcNAcylation. By replacing a natural O-GlcNAc site with OABK, one can study how an aromatic group at that position affects the recruitment of downstream effector proteins that may have aromatic residues in their binding pockets.

References

OABK Hydrochloride: A Versatile Tool for the Conditional Study of Protein-Protein Interactions

Abstract

OABK hydrochloride is a synthetic amino acid derivative that serves as a powerful molecular switch for the conditional control of protein activity.[1][2] Its unique ortho-azidobenzyloxycarbonyl (OABK) protecting group allows for the reversible inhibition of protein function. By site-specifically incorporating OABK into a protein of interest, researchers can maintain the protein in an inactive state. Subsequent removal of the protecting group, typically through Staudinger reduction, restores the protein's native function.[3] This "on-off" capability, combined with the azide group's utility in click chemistry, makes this compound an invaluable tool for the precise investigation of protein-protein interactions (PPIs) in a temporal and controllable manner. These application notes provide detailed protocols and conceptual frameworks for utilizing this compound to elucidate the dynamics of PPIs.

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes. Traditional methods for studying these interactions often lack temporal control, making it challenging to dissect dynamic and transient interactions. This compound addresses this limitation by enabling the conditional activation of a protein of interest.[1][3] This allows researchers to trigger a specific PPI at a desired time point and observe the downstream consequences. The core principle involves the genetic incorporation of OABK at a specific lysine residue within a "bait" protein. The bulky OABK group can sterically hinder the interaction with a "prey" protein. Upon chemical induction, the OABK group is cleaved, exposing the native lysine residue and enabling the protein-protein interaction to occur. The presence of an azide moiety on the OABK molecule also permits the attachment of various tags for visualization or affinity purification via click chemistry.

Key Applications in Protein-Protein Interaction Studies

-

Conditional Co-Immunoprecipitation and Pull-Down Assays: Investigate the formation of protein complexes in a time-dependent manner.

-

Mapping Interaction Interfaces: By incorporating OABK at various positions, it is possible to identify key residues involved in a protein-protein interaction.

-

Studying Transient Interactions: The ability to switch a protein "on" allows for the capture of fleeting interactions that might be missed by conventional methods.

-

Probing Signaling Pathways: Elucidate the role of a specific PPI in a signaling cascade by controlling its formation.

Data Presentation

The following table represents hypothetical quantitative data from a pull-down experiment designed to study the interaction between Protein A (bait, with OABK incorporated) and Protein B (prey). The amount of Protein B pulled down is measured by quantitative mass spectrometry.

| Condition | Bait Protein | Inducing Agent (Triphenylphosphine) | Mean Quantity of Prey Protein B Pulled Down (fmol) ± SD | Fold Change |

| 1 | Protein A (with OABK) | - | 15.2 ± 3.1 | 1.0 (Baseline) |

| 2 | Protein A (with OABK) | + | 185.7 ± 12.4 | 12.2 |

| 3 | Wild-Type Protein A | - | 192.3 ± 15.8 | 12.6 |

| 4 | Wild-Type Protein A | + | 195.1 ± 14.9 | 12.8 |

| 5 | Negative Control (Beads only) | - | 2.1 ± 0.8 | 0.1 |

Table 1: Quantitative Analysis of Protein A and Protein B Interaction. The data illustrates a significant increase in the amount of Protein B pulled down upon the addition of the inducing agent to the OABK-containing Protein A, indicating a conditional interaction. The interaction strength approaches that of the wild-type protein.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of OABK into a Bait Protein

This protocol describes the expression of a bait protein containing OABK at a specific lysine residue in mammalian cells.

Materials:

-

HEK293T cells

-

Plasmid encoding the bait protein with an amber stop codon (TAG) at the desired lysine position.

-

Plasmid encoding an engineered pyrrolysyl-tRNA synthetase/tRNA pair for OABK (pOABKRS).

-

This compound

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM with 10% FBS

Procedure:

-

Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

-

Co-transfect the cells with the bait protein plasmid and the pOABKRS plasmid using a suitable transfection reagent.

-

24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and 0.5 mM this compound.

-

Incubate the cells for 48 hours to allow for expression of the OABK-containing protein.

-

Harvest the cells and prepare cell lysate for subsequent pull-down assays.

Protocol 2: Conditional Pull-Down Assay Using an OABK-Modified Bait Protein

This protocol details the procedure for a pull-down assay to investigate the conditional interaction between the OABK-modified bait protein (Protein A) and a prey protein (Protein B).

Materials:

-

Cell lysate containing the OABK-modified bait protein.

-

Cell lysate containing the prey protein.

-

Triphenylphosphine (inducing agent).

-

Affinity beads for the bait protein (e.g., anti-FLAG beads if the bait is FLAG-tagged).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5).

Procedure:

-

Incubate the lysate containing the OABK-modified bait protein with affinity beads for 2 hours at 4°C to immobilize the bait.

-

Wash the beads three times with wash buffer to remove non-specific binders.

-

Resuspend the beads in a fresh tube.

-

For the induced sample: Add the prey protein lysate and triphenylphosphine to a final concentration of 1 mM.

-

For the uninduced sample: Add the prey protein lysate without triphenylphosphine.

-

Incubate both samples for 2 hours at 4°C with gentle rotation.

-

Wash the beads five times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting or by quantitative mass spectrometry to detect the prey protein.

Visualizations

Figure 1: Experimental workflow for a conditional pull-down assay using this compound.

Figure 2: Conditional activation of a kinase and its downstream signaling pathway.

References

Application Notes and Protocols for the Detection of O-GlcNAc Modified Proteins in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[1][2] O-GlcNAcylation plays a critical role in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism.[3] Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.

The detection of O-GlcNAcylated proteins can be challenging due to the labile nature of the glycosidic bond and the fact that, unlike phosphorylation, a single modification does not significantly alter the protein's molecular weight. While antibody-based detection methods exist, they can sometimes lack specificity or provide inconsistent results. To overcome these limitations, chemical biology approaches utilizing metabolic and chemoenzymatic labeling with subsequent bioorthogonal "click" chemistry have emerged as powerful tools for the sensitive and specific detection of O-GlcNAcylated proteins.

This document provides detailed application notes and protocols for the detection of O-GlcNAc modified proteins using these advanced chemical reporter strategies, with a focus on western blot analysis. While the term O-aryl-β-N-acetylglucosaminide (OABK) was specified, it does not represent a widely recognized chemical probe for this application. Therefore, these notes will focus on the gold-standard methodologies that employ azide-functionalized sugar analogs and click chemistry to achieve the desired detection.

Principle of Detection

The general principle for the chemical detection of O-GlcNAcylated proteins involves a two-step process:

-

Labeling: O-GlcNAc moieties on proteins are tagged with a chemical reporter group, typically an azide. This can be achieved through two primary methods:

-

Metabolic Labeling: Cells are incubated with an azide-modified monosaccharide precursor, such as tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz). This precursor is metabolized by the cell and incorporated into O-GlcNAcylated proteins by OGT.

-

Chemoenzymatic Labeling: Cell or tissue lysates are treated with a mutant form of β-1,4-galactosyltransferase (Y289L GalT) and an azide-modified sugar nucleotide, such as UDP-N-azidoacetylgalactosamine (UDP-GalNAz). The Y289L GalT enzyme specifically transfers the azide-tagged sugar to terminal O-GlcNAc residues on proteins.

-

-

Detection via Click Chemistry: The azide-labeled proteins are then "clicked" to a detection probe containing a terminal alkyne. This is typically achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The alkyne probe can be conjugated to a reporter molecule such as biotin or a fluorophore, allowing for subsequent detection by western blotting.

Data Presentation

The following table summarizes representative quantitative data from studies utilizing chemical reporter labeling to assess changes in O-GlcNAcylation levels.

| Cell Line | Treatment | Labeling Method | Detection Probe | Change in Global O-GlcNAcylation | Reference |

| HEK293T | OGA Inhibitor (Thiamet-G) | Chemoenzymatic (UDP-GalNAz) | Alkyne-Biotin | Increased | |

| Jurkat | Glucosamine | Metabolic (Ac4GlcNAz) | Alkyne-Fluorophore | Increased | |

| PC3 | OGT Inhibitor (OSMI-2) | N/A (Antibody Detection) | Anti-O-GlcNAc Ab | Decreased | |

| C2C12 Myotubes | Differentiation | Chemoenzymatic (UDP-GalNAz) | Alkyne-Biotin | Increased |

Experimental Protocols

Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins with Azide-Modified Sugars

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular proteins.

Materials:

-

Cell culture medium and supplements

-

Ac4GalNAz (or other suitable azide-modified sugar)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac4GalNAz in sterile DMSO.

-

Add Ac4GalNAz to the cell culture medium to a final concentration of 25-50 µM. A vehicle-only (DMSO) control should be run in parallel.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide sugar.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

The protein lysate is now ready for the click chemistry reaction (Protocol 3).

Protocol 2: Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This protocol describes the enzymatic addition of an azide-tagged sugar to O-GlcNAcylated proteins in a cell lysate.

Materials:

-

Cell lysate (prepared as in Protocol 1, steps 5-8, but without metabolic labeling)

-

Y289L GalT enzyme

-

UDP-GalNAz

-

Reaction buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MnCl2)

Procedure:

-

In a microcentrifuge tube, combine 50-100 µg of protein lysate with the reaction buffer.

-

Add Y289L GalT and UDP-GalNAz to the reaction mixture. The optimal concentrations should be determined empirically but are typically in the low micromolar range.

-

Incubate the reaction at 37°C for 1-2 hours.

-

The labeled protein lysate is now ready for the click chemistry reaction (Protocol 3).

Protocol 3: Click Chemistry Reaction and Western Blot Detection

This protocol describes the copper-catalyzed click reaction to attach a biotin probe to the azide-labeled proteins, followed by western blot analysis.

Materials:

-

Azide-labeled protein lysate (from Protocol 1 or 2)

-

Alkyne-biotin probe

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Streptavidin-HRP conjugate

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

To 50 µg of azide-labeled protein lysate, add the following click chemistry reagents in order:

-

Alkyne-biotin (final concentration ~100 µM)

-

TCEP (final concentration ~1 mM)

-

TBTA (final concentration ~100 µM)

-

CuSO4 (final concentration ~1 mM)

-

-

Vortex the mixture and incubate at room temperature for 1 hour.

-

Quench the reaction by adding 4X Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with ECL substrate and visualize the signal using an imaging system.

Visualization of Workflows and Pathways

Caption: Experimental workflows for labeling and detection of O-GlcNAcylated proteins.

References

- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Reducing Off-Target Effects of Phosphine Reagents

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using phosphine reagents. The focus is on minimizing off-target effects to ensure the reliability and accuracy of experimental results.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential off-target effects and other common problems during your experiments with phosphine reagents.

Issue 1: Low Yield or Incomplete Reaction in Staudinger Ligation

If you are experiencing low yields of your desired ligated product, it could be due to several factors. A common side reaction is the premature hydrolysis of the aza-ylide intermediate, which leads to the formation of a primary amine and phosphine oxide (Staudinger reduction) instead of the desired amide product.[1]

Troubleshooting Workflow for Low Staudinger Ligation Yield

Caption: A decision tree for troubleshooting low yields in Staudinger ligations.

| Potential Cause | Recommended Solution |

| Premature hydrolysis of the aza-ylide intermediate | Use a phosphine with a well-positioned electrophilic trap to accelerate intramolecular cyclization.[1] Minimize water in the initial reaction phase by using anhydrous solvents and an inert atmosphere.[1] Increase reactant concentrations to favor the intramolecular reaction.[1] |

| Steric hindrance | If possible, redesign substrates to reduce steric bulk near the reacting centers.[1] |

| Unfavorable electronic effects | Use phosphines with electron-donating substituents to increase nucleophilicity. |

| Low reactant concentration | Increase the concentration of reactants. |

| Insufficient reaction time | Allow the reaction to proceed for a longer duration, especially with less reactive substrates, and monitor progress using TLC or LC-MS. |

Issue 2: Unintended Reduction of Disulfide Bonds in Proteins

Phosphine reagents, particularly tris(2-carboxyethyl)phosphine (TCEP), are effective reducing agents for disulfide bonds. This can be an off-target effect when labeling proteins, potentially leading to loss of protein structure and function.

Troubleshooting Steps:

-

Confirm Disulfide Reduction: Analyze the protein sample by non-reducing SDS-PAGE or mass spectrometry to confirm the cleavage of disulfide bonds.

-

Choose a Milder Reducing Agent or Phosphine: If disulfide bond integrity is crucial, consider using a less potent phosphine or a non-phosphine-based reducing agent if your application allows.

-

Optimize Reaction Conditions: Lowering the concentration of the phosphine reagent, decreasing the reaction temperature, or reducing the incubation time can help minimize disulfide bond reduction.

-

Use Immobilized TCEP: For applications like selective reduction of antibody fragments, using TCEP immobilized on agarose beads can provide better control and allow for easy removal of the reducing agent.

| Phosphine Reagent | Relative Reactivity/Properties | pH Range for Optimal Stability/Activity |

| TCEP | More stable and effective than DTT, especially at lower pH. | Broad pH range (1.5-9). Stable in acidic and basic solutions, but oxidation is facilitated by phosphate buffers at neutral pH. |

| TCEP Methyl Esters | Reactivity at lower pH increases with esterification (trimethyl > dimethyl > monomethyl > TCEP). tmTCEP is 35-fold more reactive than TCEP at pH 5.0. | pKa values: TCEP (7.6), monomethyl (6.8), dimethyl (5.8), trimethyl (4.7). |

| DTT | Less effective than TCEP below pH 8. Readily oxidizes above pH 7.5. | Optimal around pH 8. Inactive at very low pH (e.g., 1.5). |

Issue 3: Interference with Maleimide Conjugation

Phosphine reagents like TCEP can react directly with maleimides, competing with the desired thiol-maleimide conjugation and leading to lower labeling efficiency.

Workflow for Maleimide Conjugation in the Presence of Phosphines

Caption: Experimental workflow for efficient maleimide conjugation.

Solution:

To prevent this off-target reaction, excess phosphine should be removed or quenched after disulfide reduction and before the addition of the maleimide reagent. A highly effective method is the in-situ quenching of the phosphine using a water-soluble azide, such as 4-azidobenzoic acid or PEG-azides. The phosphine reacts with the azide via the Staudinger reaction, rendering it unreactive towards the maleimide.

Issue 4: High Background Fluorescence in Live Cell Imaging

When using phosphine-based fluorescent probes for live cell imaging, high background fluorescence can be a significant issue. This is often caused by the non-specific air oxidation of the phosphine to a fluorescent phosphine oxide.

Mitigation Strategies:

-

Use Fluorogenic Probes: Employ probes designed to be non-fluorescent until they react with their target. One strategy involves using a FRET (Förster Resonance Energy Transfer) based design where a quencher is released upon reaction with the target azide.

-

Optimize Probe Concentration and Incubation Time: Use the lowest effective probe concentration and minimize the incubation time to reduce the chance of non-specific uptake and oxidation.

-

Work in a Low-Oxygen Environment: While not always practical for live-cell imaging, reducing the oxygen content in the media can help minimize phosphine oxidation.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle my phosphine reagents? A1: Many phosphine reagents, especially trialkylphosphines, are sensitive to air and moisture, which can lead to their oxidation and reduced reactivity. They should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. For highly sensitive reagents, storage in a glovebox is recommended. Always use degassed solvents for your reactions to minimize oxidation.

Q2: My Staudinger ligation reaction is producing a phosphonamide byproduct. What's happening and how can I fix it? A2: The formation of a phosphonamide byproduct can occur through an aza-Wittig type side reaction. To minimize this, you can switch to a phosphinothiol reagent, which is less prone to this side reaction. Additionally, re-optimizing reaction conditions such as solvent and temperature for your specific substrates can help favor the desired ligation pathway.

Q3: Can I use TCEP in phosphate buffers? A3: While TCEP is generally stable over a wide pH range, phosphate buffers can facilitate its oxidation at neutral pH. If you need to use a phosphate buffer, it is best to prepare the TCEP solution immediately before use to minimize its oxidation.

Q4: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture? A4: TPPO can be challenging to remove by standard column chromatography due to its polarity. One strategy is to use a "traceless" Staudinger ligation protocol, where the phosphine oxide is not incorporated into the final product. Alternatively, specialized purification techniques or the use of polymer-supported phosphines can facilitate the removal of the phosphine oxide byproduct.

Experimental Protocols

Protocol 1: In-Situ Quenching of Excess TCEP Before Maleimide Conjugation

This protocol describes the reduction of protein disulfide bonds with TCEP, followed by the quenching of excess TCEP with 4-azidobenzoic acid (ABA) prior to labeling with a maleimide-functionalized reagent.

Materials:

-

Protein solution in a suitable buffer (e.g., PBS)

-

TCEP solution (e.g., 100 mM in water)

-

4-azidobenzoic acid (ABA) solution (e.g., 200 mM in a suitable buffer, pH adjusted to 7.0)

-

Maleimide-functionalized reagent (e.g., fluorescent dye, biotin)

-

Degassed buffers

Procedure:

-

Protein Reduction:

-

To your protein solution (e.g., 10 µM in 120 µL of buffer), add TCEP to a final concentration of 8 mM.

-

Incubate for 20 minutes at 25°C to ensure complete reduction of disulfide bonds.

-

-

Quenching of Excess TCEP:

-

Add ABA solution to a final concentration of 20 mM.

-

To remove dissolved air, place the reaction tube in a vacuum for 15 minutes. This helps prevent re-oxidation of the thiols.

-

-

Maleimide Labeling:

-

Add the maleimide-functionalized reagent to the reaction mixture (e.g., a 20-fold molar excess over the protein).

-

Incubate at 4°C for 16 hours or at 25°C for 1 hour.

-

-

Purification:

-

Remove the excess labeling reagent and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

-

Protocol 2: Minimizing Premature Hydrolysis in Staudinger Ligation

This protocol provides a general method for performing a Staudinger ligation while minimizing the unwanted Staudinger reduction side reaction.

Materials:

-

Azide-containing molecule

-

Phosphine reagent with an electrophilic trap (e.g., 2-(diphenylphosphino)benzoic acid methyl ester)

-

Anhydrous solvent (e.g., THF, acetonitrile)

-

Inert gas supply (argon or nitrogen)

-

Oven-dried glassware

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

-

Use anhydrous solvents that have been appropriately dried and degassed.

-

-

Reaction Setup:

-

Under an inert atmosphere, dissolve the azide-containing molecule (1 equivalent) in the anhydrous solvent.

-

In a separate flask, dissolve the phosphine reagent (1-1.2 equivalents) in a minimal amount of anhydrous solvent.

-

-

Reaction:

-

Slowly add the phosphine solution to the azide solution at room temperature with stirring.

-

Monitor the reaction by ³¹P NMR or LC-MS to observe the consumption of the starting phosphine and the formation of the intermediate.

-

-

Controlled Hydrolysis:

-

Once the initial reaction is complete, add a controlled amount of water (e.g., 10 equivalents) to the reaction mixture.

-

Stir for an additional 1-2 hours to facilitate the hydrolysis of the intermediate to the final amide product.

-

-

Work-up and Purification:

-

Quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired ligated product.

-

References

How to improve OABK hydrochloride solubility for in vivo use

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of OABK hydrochloride for in vivo applications.

Troubleshooting Guide: Common Solubility Issues

| Problem | Potential Cause | Recommended Solution |

| Precipitation upon adding aqueous solution (e.g., saline). | This compound has limited solubility in aqueous solutions. The addition of an anti-solvent (water) can cause the compound to crash out of a concentrated organic stock solution. | 1. Slower Addition: Add the aqueous component dropwise while vortexing or stirring vigorously. 2. Stepwise Dilution: Prepare an intermediate dilution in a mixture of the organic solvent and the aqueous component before the final dilution. 3. Increase Co-solvent/Surfactant Concentration: Modify the formulation to include a higher percentage of solubilizing agents like PEG300 or Tween-80. |

| Cloudiness or phase separation in the final formulation. | The formulation components are not fully miscible at the tested ratios, or the solubility limit has been exceeded. | 1. Sonication: Use a bath sonicator to provide energy to homogenize the mixture. 2. Gentle Warming: Warm the solution (e.g., to 37°C) to increase the solubility of the components. Ensure the temperature is not high enough to degrade the compound. 3. Filter Sterilization: If the formulation appears clear but you suspect fine precipitates, filter it through a 0.22 µm syringe filter. Note that this may remove undissolved compound. |

| Difficulty dissolving the initial powder. | This compound may require an organic solvent to initiate dissolution before adding other components. | 1. Start with an Organic Solvent: First, dissolve the this compound powder in a small amount of a suitable organic solvent like DMSO.[1] 2. Vortexing/Sonication: Vigorously vortex or sonicate the initial mixture to ensure complete dissolution in the organic solvent before adding other excipients. |

| Inconsistent results between batches. | Variability in weighing, solvent volumes, or environmental conditions (e.g., temperature). | 1. Standardize Procedures: Ensure all measurements are accurate and procedures are followed consistently. 2. Fresh Solutions: Prepare fresh formulations for each experiment, as storing pre-made formulations might lead to precipitation over time.[1] 3. Control for Temperature: Prepare the formulation at a consistent temperature. |

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is a white to off-white solid.[2] Its molecular formula is C14H20ClN5O4, with a molecular weight of 357.79 g/mol .[2] It is known to be soluble in DMSO.[3]

Q2: What are some established starting formulations for in vivo use of this compound?

A2: Several formulations have been suggested to achieve a solubility of at least 2.5 mg/mL. The choice of formulation will depend on the specific animal model and administration route.

| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |

| DMSO | 10% | 10% | 10% |

| PEG300 | 40% | - | - |

| Tween-80 | 5% | - | - |

| Saline | 45% | - | - |

| 20% SBE-β-CD in Saline | - | 90% | - |

| Corn Oil | - | - | 90% |

| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |

| Data sourced from MedChemExpress. |

Q3: How can I improve the solubility of this compound if the standard formulations are not sufficient?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:

-

Co-solvents: Using water-miscible organic solvents can increase solubility. Common examples include DMSO, PEG300, and ethanol.

-

Surfactants: These agents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Tween-80 is a commonly used surfactant.

-

Complexation: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with drug molecules, enhancing their solubility.

-

pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly alter solubility. As a hydrochloride salt, OABK is the salt of a weak base, so its solubility is expected to be higher at a lower pH.

-

Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can lead to a faster dissolution rate.

Q4: What is the mechanism of action of OABK?

A4: OABK is a synthetic amino acid that functions as a small-molecule switch to control protein activity. It contains an ortho-azidobenzyloxycarbonyl group protecting the lysine. When incorporated into a protein at a specific site, it can inhibit its function, for example, by blocking an active site. The protein can then be activated by a specific trigger, such as a phosphine-based molecule, which removes the protecting group and restores the native lysine residue.

Experimental Protocols

Protocol 1: Preparation of a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation

This protocol details the step-by-step procedure for preparing a common vehicle for in vivo studies.

-

Weigh this compound: Accurately weigh the required amount of this compound powder.

-

Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. For example, for a final volume of 1 mL, add 100 µL of DMSO.

-

Vortex/Sonicate: Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.

-

Add PEG300: Add 40% of the final volume of PEG300 (400 µL for a 1 mL final volume). Mix thoroughly until the solution is homogeneous.

-

Add Tween-80: Add 5% of the final volume of Tween-80 (50 µL for a 1 mL final volume). Mix again until the solution is clear and homogeneous.

-

Add Saline: Slowly add 45% of the final volume of saline (450 µL for a 1 mL final volume) to the mixture while continuously vortexing or stirring.

-

Final Inspection: Inspect the final solution for any signs of precipitation or phase separation. If necessary, gentle warming or brief sonication can be applied. It is recommended to use the freshly prepared solution on the same day.

Visualizations

Caption: Experimental workflow for preparing an this compound formulation.

Caption: Key strategies for enhancing the solubility of this compound.

Caption: OABK as a removable protecting group for protein activation.

References

Preventing premature activation of OABK hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of OABK (ortho-azidobenzyloxycarbonyl lysine) hydrochloride. Our resources are designed to help you prevent its premature activation and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is OABK hydrochloride and what is its primary application?

This compound is a synthetic, unnatural amino acid that functions as a small-molecule switch to control protein activity.[1][2] It contains an ortho-azidobenzyloxycarbonyl protecting group on the lysine side chain. This protecting group renders the protein inactive until it is specifically removed. Its primary application is in chemical biology and drug development to enable conditional control over protein function, allowing researchers to study protein activity in real-time within cellular environments.[1][2]

Q2: How is the activity of a protein modified with OABK controlled?

The activity of a protein into which OABK has been incorporated is controlled by the presence or absence of the ortho-azidobenzyloxycarbonyl protecting group. In its protected state, the bulky side chain of OABK typically blocks the active site or a critical functional domain of the protein, thus inhibiting its function. The protein is activated by the selective removal of this protecting group through a Staudinger reduction, which is typically initiated by the addition of a phosphine-based reagent like triphenylphosphine (TPP) or other water-soluble phosphines.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and prevent degradation of this compound, it is crucial to adhere to the following storage guidelines:

-

Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.

-

In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to use the solution within these timeframes to avoid degradation. Always store in a sealed container, away from moisture.

Troubleshooting Guide: Preventing Premature Activation

Premature activation of this compound, leading to uncontrolled protein activity, can be a significant issue. This guide addresses the potential causes and provides solutions to mitigate this problem.

Problem 1: Gradual or complete loss of protein inhibition over time, even without the addition of a phosphine reagent.

-

Possible Cause 1.1: Contamination with Reducing Agents. The azide group of OABK is susceptible to reduction by various chemical agents, which can lead to the cleavage of the protecting group. Common laboratory reagents used in protein purification and handling, such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), are known to reduce azides.

-

Solution:

-

Avoid using DTT or TCEP in buffers after the incorporation of OABK.

-

If a reducing agent is necessary to maintain protein stability, consider using a non-phosphine, non-thiol reducing agent, or perform a thorough buffer exchange to remove the reducing agent before long-term storage.

-

Ensure all buffers and reagents are free from contamination with other reducing agents.

-

-

-

Possible Cause 1.2: pH Instability. The carbamate linkage in the OABK protecting group can be susceptible to hydrolysis under strongly acidic or alkaline conditions. While generally stable, prolonged exposure to non-optimal pH can lead to slow cleavage of the protecting group. Carbamates are known to be more reactive at higher pH values.

-

Solution:

-

Maintain the pH of all buffers used for protein purification and storage within a neutral range (pH 6.5-8.0).

-

Avoid prolonged incubation in buffers with pH values outside this range.

-

If experiments require acidic or basic conditions, minimize the exposure time and temperature.

-

-

-

Possible Cause 1.3: Photoreactivity. While the ortho-azidobenzyl group is primarily cleaved by reduction, some aryl azides can exhibit sensitivity to UV light.

-

Solution:

-

Protect protein samples containing OABK from prolonged exposure to direct light, especially UV sources.

-

Use amber-colored tubes or cover sample containers with aluminum foil during handling and storage.

-

-

Problem 2: High background activity of the OABK-modified protein immediately after purification.

-

Possible Cause 2.1: Premature activation during cell culture and protein expression. The cellular environment contains endogenous reducing agents that could potentially reduce the azide group of OABK, albeit likely at a low level.

-

Solution:

-

Minimize the expression time to what is necessary for sufficient protein yield.

-

Ensure that the cell culture media does not contain components that could act as strong reducing agents.

-

-

-

Possible Cause 2.2: Cleavage of the protecting group during cell lysis or purification. Certain components of lysis buffers or purification reagents might contribute to the premature activation. Thiol-based scavengers used during solid-phase peptide synthesis have been reported to reduce peptide azides.

-

Solution:

-

Scrutinize the composition of your lysis and purification buffers for any potential reducing agents.

-

If using affinity chromatography, ensure that the elution buffer is at a neutral pH and does not contain incompatible reagents.

-

-

Data Presentation

Table 1: General Stability of Functional Groups in this compound

| Functional Group | Condition | Stability | Notes |

| Ortho-azidobenzyl | Reducing Agents (e.g., DTT, TCEP) | Labile | These reagents can reduce the azide to an amine, initiating cleavage. |

| UV Light | Potentially Labile | Aryl azides can be sensitive to UV light. | |

| Neutral pH (6.5-8.0) | Generally Stable | ||

| Carbamate | Acidic pH (< 6.0) | Moderately Stable | Prolonged exposure can lead to hydrolysis. |

| Neutral pH (6.5-8.0) | Stable | ||

| Alkaline pH (> 8.5) | Labile | Hydrolysis rate increases with higher pH. |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol is adapted from general methods for unnatural amino acid incorporation and should be optimized for your specific protein of interest.

-

Plasmid Preparation:

-

Obtain or construct a plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.

-

Obtain a compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for OABK.

-

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the synthetase/tRNA plasmid.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) with the starter culture.

-

When the culture reaches an OD600 of 0.6-0.8, add this compound to a final concentration of 1 mM.

-

Induce protein expression with IPTG (or another suitable inducer) according to the requirements of your expression system.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM PMSF). Crucially, avoid DTT or other reducing agents in this and subsequent buffers.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the target protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

-

Protocol 2: Controlled Activation of OABK-Modified Protein

-

Reagent Preparation:

-

Prepare a stock solution of a water-soluble phosphine, such as TCEP or a triphenylphosphine derivative, in an appropriate buffer.

-

-

Activation Reaction:

-

To your purified OABK-containing protein, add the phosphine reagent to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature or 37°C for 1-2 hours.

-

Monitor the activation of your protein using a relevant activity assay.

-

-

Removal of Reagents (Optional):

-

If the phosphine reagent or its oxide byproduct interferes with downstream applications, it can be removed by dialysis or buffer exchange.

-

Visualizations

References

Technical Support Center: Optimizing Click Reaction Conditions for OABK Labeling

Welcome to the technical support center for optimizing O-alkynylbiotin (OABK) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving OABK.

Frequently Asked Questions (FAQs)

Q1: What is OABK labeling and what is it used for?